molecular formula C16H14Cl2N2O2 B14570520 N'-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea CAS No. 61706-04-5

N'-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea

Cat. No.: B14570520
CAS No.: 61706-04-5
M. Wt: 337.2 g/mol
InChI Key: DLIQCOMBVVUFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea is an organic compound characterized by its unique chemical structure, which includes a chlorobenzoyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-chloro-4-(4-chlorobenzoyl)aniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit certain enzymes or receptors, resulting in the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N-methylurea
  • N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-diethylurea
  • N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylthiourea

Uniqueness

N’-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61706-04-5

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

3-[3-chloro-4-(4-chlorobenzoyl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C16H14Cl2N2O2/c1-20(2)16(22)19-12-7-8-13(14(18)9-12)15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,19,22)

InChI Key

DLIQCOMBVVUFJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.